molecular formula C17H14N2O3 B12541174 N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide CAS No. 690639-14-6

N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide

Cat. No.: B12541174
CAS No.: 690639-14-6
M. Wt: 294.30 g/mol
InChI Key: MILPPEFILWAYDN-UHFFFAOYSA-N
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Description

N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide is a compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is known for its potential biological activities, including antitumor, antiviral, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide typically involves the construction of the indole core followed by functionalization. One common method involves the cyclization of appropriate precursors under specific conditions to form the indole ring, followed by benzylation and carboxamide formation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antitumor, antiviral, and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .

Properties

CAS No.

690639-14-6

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide

InChI

InChI=1S/C17H14N2O3/c20-17(18-9-11-4-2-1-3-5-11)14-6-12-7-15-16(22-10-21-15)8-13(12)19-14/h1-8,19H,9-10H2,(H,18,20)

InChI Key

MILPPEFILWAYDN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=C(N3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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